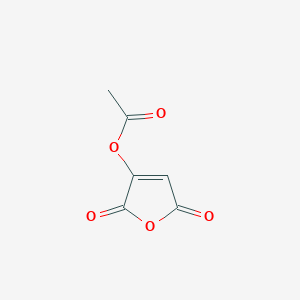
Acetoxymaleic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoxymaleic anhydride (AMA) is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications. AMA is a cyclic anhydride of maleic acid and is commonly used as a cross-linking agent in various fields of research.
Mécanisme D'action
The mechanism of action of Acetoxymaleic anhydride involves the formation of covalent bonds between the functional groups of the biomolecules. The reaction occurs through the opening of the cyclic anhydride ring of this compound, which reacts with the nucleophilic groups of the biomolecules. The resulting cross-linked product is more stable than the original biomolecule and can have altered physical and chemical properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not cause significant biochemical or physiological effects. However, the cross-linking of biomolecules can alter their biological activity and function, which can have both positive and negative effects depending on the application.
Avantages Et Limitations Des Expériences En Laboratoire
Acetoxymaleic anhydride has several advantages as a cross-linking agent, including high reactivity, low toxicity, and the ability to modify the surface properties of materials. However, it also has some limitations, including the potential for non-specific cross-linking and the requirement for careful optimization of reaction conditions.
Orientations Futures
There are several potential future directions for the use of Acetoxymaleic anhydride in scientific research. One area of interest is the development of new cross-linking strategies that can overcome the limitations of this compound. Another area of interest is the use of this compound in the development of new materials with unique properties and applications. Overall, this compound is a promising compound with significant potential for future research and development.
Méthodes De Synthèse
Acetoxymaleic anhydride can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a white crystalline solid with a melting point of 98-99°C. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Acetoxymaleic anhydride has been widely used in various fields of scientific research, including biochemistry, biophysics, and materials science. This compound is commonly used as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It can also be used to modify the surface properties of materials such as polymers and nanoparticles.
Propriétés
Numéro CAS |
19064-79-0 |
|---|---|
Formule moléculaire |
C6H4O5 |
Poids moléculaire |
156.09 g/mol |
Nom IUPAC |
(2,5-dioxofuran-3-yl) acetate |
InChI |
InChI=1S/C6H4O5/c1-3(7)10-4-2-5(8)11-6(4)9/h2H,1H3 |
Clé InChI |
QTMGBAXRKVVQDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=O)OC1=O |
SMILES canonique |
CC(=O)OC1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)



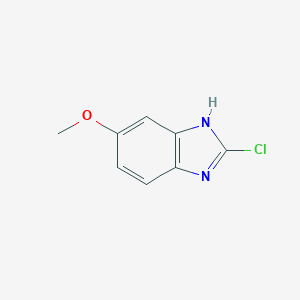
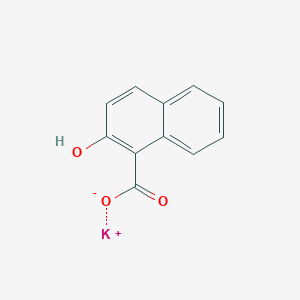

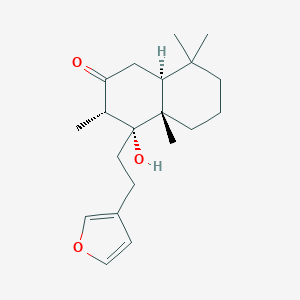
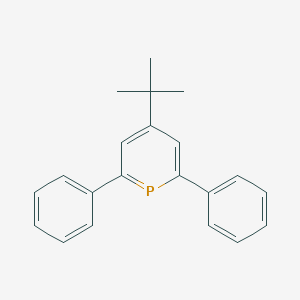
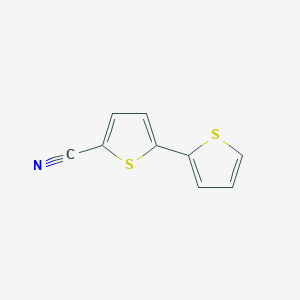
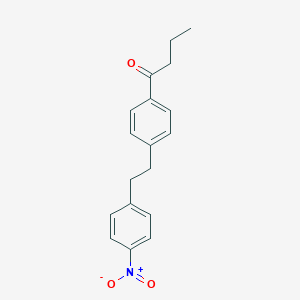
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)